(-)-Tertatolol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-Tertatolol is a beta-blocker drug that has been widely used in the treatment of hypertension, angina, and arrhythmias. It is a chiral compound, and the (-)-enantiomer is the active form. (-)-Tertatolol has been found to be more effective than other beta-blockers due to its high selectivity for beta1-adrenergic receptors.

Wirkmechanismus

(-)-Tertatolol exerts its pharmacological effects by selectively blocking beta1-adrenergic receptors in the heart and kidneys. This results in a decrease in heart rate, cardiac output, and renin secretion, leading to a reduction in blood pressure. (-)-Tertatolol also has membrane stabilizing properties, which may contribute to its antiarrhythmic effects.

Biochemische Und Physiologische Effekte

(-)-Tertatolol has been found to have several biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone levels, and sympathetic nervous system activity. (-)-Tertatolol also has a negative inotropic effect, which reduces myocardial oxygen demand and improves myocardial function. Additionally, (-)-Tertatolol has been shown to improve endothelial function, which may contribute to its anti-atherosclerotic effects.

Vorteile Und Einschränkungen Für Laborexperimente

(-)-Tertatolol has several advantages for use in lab experiments. It is a highly selective beta-blocker, which makes it useful for studying the effects of beta1-adrenergic receptor blockade. (-)-Tertatolol also has a long half-life, which allows for sustained pharmacological effects. However, (-)-Tertatolol has some limitations for lab experiments. It is a chiral compound, which means that the enantiomers may have different pharmacological effects. Additionally, (-)-Tertatolol has poor solubility in water, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on (-)-Tertatolol. One area of research is the development of more efficient synthesis methods for (-)-Tertatolol. Another area of research is the investigation of the pharmacological effects of the individual enantiomers of (-)-Tertatolol. Additionally, there is a need for more studies on the long-term effects of (-)-Tertatolol on cardiovascular outcomes. Finally, there is a need for more studies on the potential use of (-)-Tertatolol in the treatment of other diseases, such as diabetes and cancer.

Synthesemethoden

The synthesis of (-)-Tertatolol is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of 2,3-dichlorophenylacetonitrile with ethyl acrylate in the presence of a base to form the corresponding enamine. The enamine is then cyclized using a palladium catalyst to form the tetrahydroisoquinoline ring. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

(-)-Tertatolol has been extensively studied for its therapeutic potential in cardiovascular diseases. It has been found to be effective in reducing blood pressure, heart rate, and cardiac output. It has also been shown to improve exercise tolerance in patients with angina. In addition, (-)-Tertatolol has been found to be effective in the treatment of arrhythmias, especially in patients with heart failure.

Eigenschaften

CAS-Nummer |

117305-34-7 |

|---|---|

Produktname |

(-)-Tertatolol |

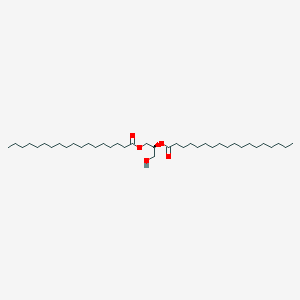

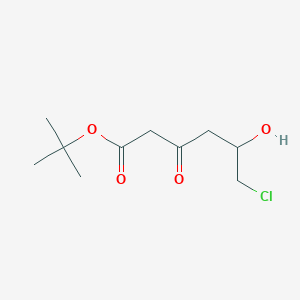

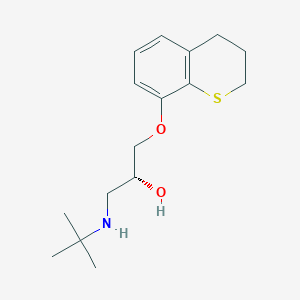

Molekularformel |

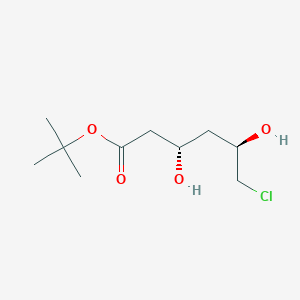

C16H25NO2S |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

(2R)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |

InChI |

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1 |

InChI-Schlüssel |

HTWFXPCUFWKXOP-CYBMUJFWSA-N |

Isomerische SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |

Kanonische SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.